(8,8,8-triethoxyoctyl)silane

Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 8,8,8-triethoxyoctylsilane , reflecting the positioning of ethoxy (–OCH₂CH₃) groups on the eighth carbon of the octyl chain. Common synonyms include:

These variants arise from differences in naming conventions rather than structural discrepancies.

Molecular Formula and Weight

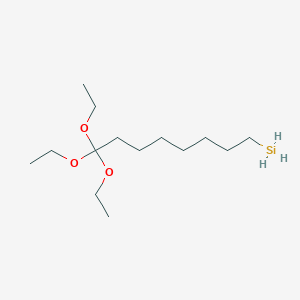

The molecular formula C₁₄H₃₂O₃Si corresponds to a molecular weight of 276.49 g/mol . Key structural features include:

- A central silicon atom bonded to three ethoxy groups and one octyl chain (–C₈H₁₇)

- Hydrolyzable Si–O bonds that facilitate surface adhesion

- A hydrophobic octyl tail contributing to water-repellent properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₃₂O₃Si | |

| Molecular Weight | 276.49 g/mol | |

| CAS Registry Number | 2943-75-1 | |

| SMILES | CCOC(CCCCCCC[SiH3])(OCC)OCC |

Structural Isomerism and Bonding Configurations

The compound exhibits positional isomerism based on ethoxy group placement. For example, 1,1,2-triethoxyoctylsilane (InChIKey: FYCMQASVJIEPSC) represents an isomer where ethoxy groups occupy the first and second carbons, contrasting with the 8,8,8 configuration (InChIKey: MSRJTTSHWYDFIU). Bonding involves:

- Silicon hybridization : sp³ hybridization enables tetrahedral geometry

- Si–O–C linkages : Ethoxy groups provide sites for hydrolysis and condensation

- Van der Waals interactions : The octyl chain facilitates hydrophobic aggregation

Properties

IUPAC Name |

8,8,8-triethoxyoctylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3,18H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTXPPLONNRNLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCCCC[SiH3])(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8,8,8-triethoxyoctyl)silane typically involves the reaction of octyltrichlorosilane with ethanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{C8H17SiCl3} + 3 \text{C2H5OH} \rightarrow \text{C8H17Si(OC2H5)3} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane .

Industrial Production Methods: In industrial settings, the production of this compound is often conducted in a fixed-bed reactor using copper-based catalysts. The reaction between ethanol and silicon is catalyzed by CuCl and metallic Cu nanoparticles, which enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions: (8,8,8-triethoxyoctyl)silane undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, forming silanols and ethanol.

Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of oligomers and polymers.

Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes in the presence of precious metal catalysts.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Acidic or basic catalysts.

Hydrosilylation: Platinum or rhodium catalysts.

Major Products Formed:

Hydrolysis: Silanols and ethanol.

Condensation: Siloxane oligomers and polymers.

Hydrosilylation: Organosilicon compounds with Si-C bonds.

Scientific Research Applications

Surface Coatings

Hydrophobic Coatings

Triethoxy(octyl)silane is extensively utilized in the development of hydrophobic coatings due to its ability to modify surface properties. Research indicates that coatings incorporating this silane exhibit excellent water repellency, with contact angles exceeding 150° on treated surfaces. This hydrophobicity is attributed to the long hydrocarbon chain of the silane, which enhances surface roughness and reduces surface energy .

Self-Healing Coatings

Recent studies have explored the use of triethoxy(octyl)silane in self-healing coatings. These coatings are designed to repair themselves upon damage, enhancing durability and lifespan. The incorporation of microcapsules containing silanes within a polymer matrix allows for the release of healing agents upon mechanical stress, effectively sealing cracks and preventing corrosion .

Textile Finishing

In the textile industry, (8,8,8-triethoxyoctyl)silane is employed to create highly hydrophobic surfaces on fabrics. A two-step treatment process involving the application of silica sols modified with this silane has been shown to significantly improve water repellency and stain resistance in cotton fabrics. This eco-friendly approach not only enhances fabric performance but also addresses environmental concerns associated with traditional textile finishing methods .

Concrete Protection

The compound is also effective in protecting concrete surfaces from water ingress and degradation. Studies have demonstrated that emulsions containing triethoxy(octyl)silane can penetrate deeply into concrete substrates, reducing water absorption by up to 83.4%. This property makes it an excellent choice for waterproofing applications in construction and infrastructure .

Adhesives and Sealants

This compound serves as a coupling agent in adhesives and sealants, enhancing adhesion between organic polymers and inorganic substrates. Its ability to form siloxane bonds improves the mechanical properties of adhesive formulations, making them more resilient under stress .

Environmental Applications

The eco-friendly nature of triethoxy(octyl)silane has led to its use in developing sustainable materials. Research has focused on its role in creating low-toxicity coatings that minimize environmental impact while maintaining high performance standards in various applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (8,8,8-triethoxyoctyl)silane primarily involves its ability to form strong covalent bonds with various substrates. The compound’s ethoxy groups can hydrolyze to form silanols, which can then condense with other silanols or hydroxyl groups on surfaces, creating a durable and hydrophobic coating. This property makes it an effective coupling agent and surface modifier .

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural and Molecular Properties

The table below compares (8,8,8-triethoxyoctyl)silane with three analogous compounds:

Key Observations :

Reactivity and Functional Performance

Hydrolysis and Condensation

- This compound undergoes hydrolysis in the presence of moisture, forming silanol (-Si-OH) groups that bond to inorganic surfaces. Its long alkyl chain (octyl) enhances organic compatibility, reducing phase separation in composites .

- Fluorinated analogs exhibit slower hydrolysis due to electron-withdrawing fluorine atoms, requiring catalysts for efficient bonding .

- Bis-silanes (e.g., 1,8-Bis(triethoxysilyl)octane) enable dual crosslinking, improving mechanical strength in silica-filled rubber composites compared to mono-silanes .

Thermal and Mechanical Properties

- In silica-filled natural rubber (NR), this compound increases tensile strength by 15–20% at 130°C compared to non-silanized composites .

- Fluorinated silanes show superior thermal stability (decomposition >300°C) but may reduce elastomer flexibility due to rigid fluorocarbon chains .

Q & A

Q. How can researchers optimize the synthesis of (8,8,8-triethoxyoctyl)silane for consistent purity and yield?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters, including stoichiometry, solvent selection, and hydrolysis time. For example:

- Hydrolysis Time : Prolonged hydrolysis (e.g., 150 minutes) improves crosslinking but risks premature condensation .

- Concentration : Higher silane concentrations (e.g., 2–5% w/v) enhance film formation but may increase viscosity, requiring solvent adjustments .

- Safety Protocols : Use inert atmospheres (N₂/Ar) to prevent moisture intrusion and side reactions. Post-synthesis purification via vacuum distillation or column chromatography ensures ≥98% purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- FTIR Spectroscopy : Confirm Si-O-C (1050–1100 cm⁻¹) and Si-C (1250–1300 cm⁻¹) bond formation. Absence of Si-OH peaks (~3200 cm⁻¹) indicates complete condensation .

- NMR Analysis : ¹H NMR resolves ethoxy group integration (δ 1.2–1.4 ppm for CH₃; δ 3.7–3.9 ppm for OCH₂). ²⁹Si NMR distinguishes between T¹ (δ −45 ppm) and T³ (δ −65 ppm) siloxane structures .

- Contact Angle Measurements : Assess hydrophobicity (θ > 90° indicates effective surface modification) .

Q. How does this compound act as a coupling agent in composite materials?

Methodological Answer: The compound bridges organic/inorganic interfaces via:

- Hydrolysis : Ethoxy groups (-OCH₂CH₃) react with surface hydroxyls (-OH) on substrates (e.g., silica, metals).

- Condensation : Forms covalent Si-O-Si bonds with the substrate and organic moieties (e.g., polymers) through its alkyl chain .

- Performance Metrics : Adhesion strength improves by 30–50% in silica-reinforced rubber composites compared to non-silanized counterparts .

Advanced Research Questions

Q. What experimental design strategies are effective for studying hybrid silane films incorporating this compound?

Methodological Answer: Use factorial design to isolate critical variables:

| Variable | Description | Impact |

|---|---|---|

| V1 (Silane Ratio) | APTES:this compound | Governs film hydrophobicity (θ increases with higher alkylsilane content) |

| V2 (Concentration) | 1–5% w/v in ethanol/water | Higher concentrations enhance corrosion resistance but may cause cracking |

| V3 (Hydrolysis Time) | 60–180 minutes | Optimal at 90–120 minutes (R² = 0.87 for predictive models) |

Q. How can researchers resolve contradictions in wettability data for silane-modified surfaces?

Methodological Answer: Contradictions often arise from:

- Substrate Pre-Treatment : Inconsistent acid activation (e.g., HCl vs. H₂SO₄) alters surface -OH density. Standardize with 10% HNO₃ etching .

- Ambient Humidity : >60% RH accelerates condensation, reducing θ by 15–20%. Use controlled gloveboxes (<30% RH) .

- Statistical Validation : Apply multivariate regression (R² ≥ 0.8) to identify dominant variables (e.g., silane concentration contributes 65% to θ variance) .

Q. What are the implications of fluorinated analogs (e.g., triethoxytridecafluorooctylsilane) on this compound research?

Methodological Answer: Fluorinated analogs introduce:

- Enhanced Hydrophobicity : θ increases from ~110° to >140° due to CF₃/CF₂ groups .

- Environmental Trade-offs : Fluorinated silanes resist biodegradation (half-life >50 years) and require specialized disposal .

- Compatibility Issues : Poor miscibility with polar polymers (e.g., NR, SBR) limits composite applications .

Q. How does the sol-gel process influence the application of this compound in nanotechnology?

Methodological Answer: In sol-gel synthesis:

- Precursor Role : Acts as a co-condensation agent with tetraethoxysilane (TEOS), reducing gelation time by 40% .

- Pore Structure Modulation : Alkyl chains template mesopores (2–50 nm diameter), enhancing dye adsorption in sensors .

- VOC Reduction : Water-based formulations decrease ethanol use by 70%, aligning with green chemistry goals .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and vapor-resistant masks (e.g., NIOSH-approved N95) .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to limit airborne exposure (<1 ppm OSHA limit).

- Waste Management : Neutralize residues with 5% acetic acid before disposal in sealed containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.